molecular formula C10H6ClNO2S B7729498 (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

Cat. No.: B7729498
M. Wt: 239.68 g/mol
InChI Key: OTTGINRZTJUWBT-YVMONPNESA-N
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Description

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, characterized by a sulfur-containing pentacyclic structure. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential as an antidiabetic, anti-inflammatory, and antioxidant agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar antidiabetic properties but withdrawn due to hepatotoxicity.

Uniqueness

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione stands out due to its unique substitution pattern on the aromatic ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGINRZTJUWBT-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24138-83-8
Record name NSC31152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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